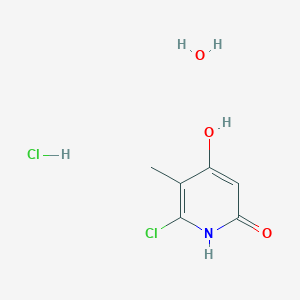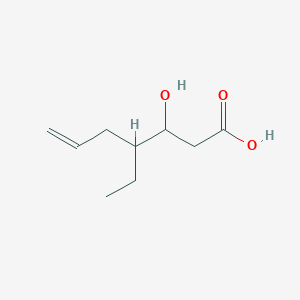
Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate
Vue d'ensemble
Description
Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate is an organic compound characterized by the presence of a cyclobutane ring, a carboxylate ester group, and a chlorophenoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate typically involves the esterification of 1-(3-chlorophenoxy)cyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclobutanecarboxylic acid: A precursor in the synthesis of Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate.
Ethyl cyclobutanecarboxylate: Lacks the chlorophenoxy substituent, resulting in different chemical properties and reactivity.
1-(3-chlorophenoxy)cyclobutanecarboxylic acid: The acid form of the compound, used as an intermediate in its synthesis.
Uniqueness: this compound is unique due to the presence of both the cyclobutane ring and the chlorophenoxy group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15ClO3 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H15ClO3/c1-2-16-12(15)13(7-4-8-13)17-11-6-3-5-10(14)9-11/h3,5-6,9H,2,4,7-8H2,1H3 |
Clé InChI |
JKXITWGBCUEPNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC1)OC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
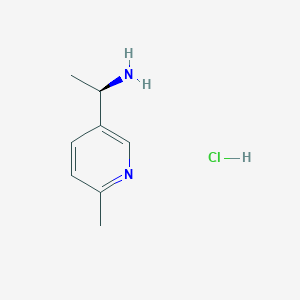

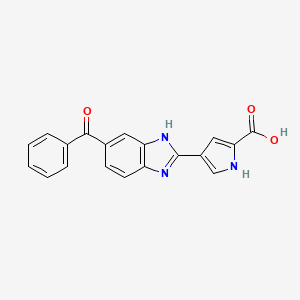
![tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate](/img/structure/B8596835.png)
![2-methyl-8H-indeno[2,1-b]thiophen-8-one](/img/structure/B8596838.png)



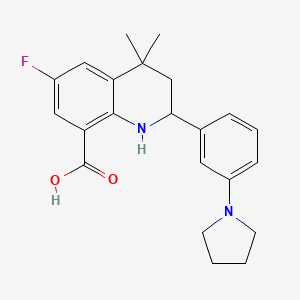
![N-[3-(1H-1,2,4-Triazol-1-yl)propyl]-2-furancarboxamide](/img/structure/B8596884.png)

